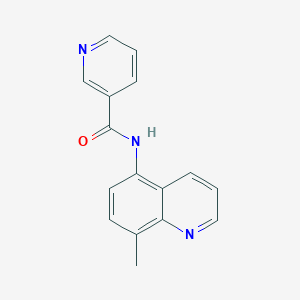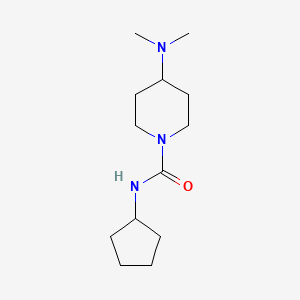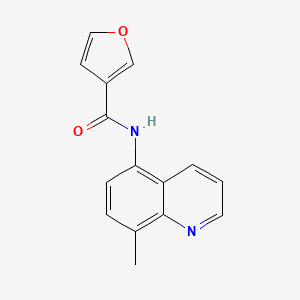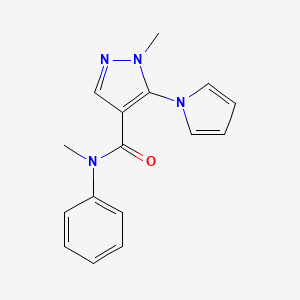
N,N-dimethyl-3-(4-methylphenyl)-1,2-oxazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-dimethyl-3-(4-methylphenyl)-1,2-oxazole-5-carboxamide, also known as DMOX, is a chemical compound that has gained interest in scientific research due to its potential therapeutic applications. DMOX is a member of the oxazole family of compounds and is synthesized through a multi-step process that involves the reaction of 4-methylbenzoyl chloride with dimethylamine followed by cyclization and amidation.
作用機序
The mechanism of action of N,N-dimethyl-3-(4-methylphenyl)-1,2-oxazole-5-carboxamide is not fully understood, but it is thought to involve the inhibition of key enzymes involved in cell growth and proliferation. Specifically, N,N-dimethyl-3-(4-methylphenyl)-1,2-oxazole-5-carboxamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in the regulation of gene expression. By inhibiting HDAC activity, N,N-dimethyl-3-(4-methylphenyl)-1,2-oxazole-5-carboxamide can alter the expression of genes involved in cell growth and proliferation, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects
N,N-dimethyl-3-(4-methylphenyl)-1,2-oxazole-5-carboxamide has been found to have several biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, N,N-dimethyl-3-(4-methylphenyl)-1,2-oxazole-5-carboxamide has been shown to have antioxidant activity, which may contribute to its therapeutic effects. Additionally, N,N-dimethyl-3-(4-methylphenyl)-1,2-oxazole-5-carboxamide has been found to have a low toxicity profile, making it a potentially safe treatment option.
実験室実験の利点と制限
One advantage of using N,N-dimethyl-3-(4-methylphenyl)-1,2-oxazole-5-carboxamide in lab experiments is its ability to inhibit cancer cell growth, making it a valuable tool for studying the mechanisms of cancer cell proliferation. Additionally, N,N-dimethyl-3-(4-methylphenyl)-1,2-oxazole-5-carboxamide has a low toxicity profile, which makes it a safer alternative to other anti-cancer agents. However, one limitation of using N,N-dimethyl-3-(4-methylphenyl)-1,2-oxazole-5-carboxamide in lab experiments is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several potential future directions for research on N,N-dimethyl-3-(4-methylphenyl)-1,2-oxazole-5-carboxamide. One area of interest is its potential use as a treatment for other diseases, such as neurodegenerative disorders. Additionally, further research is needed to fully understand the mechanism of action of N,N-dimethyl-3-(4-methylphenyl)-1,2-oxazole-5-carboxamide and its potential interactions with other drugs. Finally, there is a need for more research on the optimal dosing and administration of N,N-dimethyl-3-(4-methylphenyl)-1,2-oxazole-5-carboxamide in order to maximize its therapeutic potential.
合成法
The synthesis of N,N-dimethyl-3-(4-methylphenyl)-1,2-oxazole-5-carboxamide involves several steps, including the reaction of 4-methylbenzoyl chloride with dimethylamine to produce 4-methyl-N,N-dimethylbenzamide. This intermediate compound is then cyclized with phosphorus oxychloride to produce 3-(4-methylphenyl)-1,2-oxazole. The final step involves the amidation of the oxazole ring with dimethylamine to produce N,N-dimethyl-3-(4-methylphenyl)-1,2-oxazole-5-carboxamide.
科学的研究の応用
N,N-dimethyl-3-(4-methylphenyl)-1,2-oxazole-5-carboxamide has shown promising results in scientific research for its potential therapeutic applications. One area of interest is its use as an anti-cancer agent. Research has shown that N,N-dimethyl-3-(4-methylphenyl)-1,2-oxazole-5-carboxamide has the ability to inhibit the growth of cancer cells in vitro and in vivo. Additionally, N,N-dimethyl-3-(4-methylphenyl)-1,2-oxazole-5-carboxamide has been found to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
特性
IUPAC Name |
N,N-dimethyl-3-(4-methylphenyl)-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-9-4-6-10(7-5-9)11-8-12(17-14-11)13(16)15(2)3/h4-8H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTZAVQRAZITIKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=C2)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(2-Pyrrolidin-1-ylpyridine-3-carbonyl)piperazin-1-yl]pyridine-4-carbonitrile](/img/structure/B7497689.png)
![2-(2-cyanophenyl)-N-[4-[2-(methylamino)-2-oxoethyl]phenyl]benzamide](/img/structure/B7497693.png)

![Methyl 2-[(1-methylsulfonylpiperidine-4-carbonyl)amino]acetate](/img/structure/B7497714.png)

![(2,5-Difluorophenyl)-[4-(4-methylpiperazin-1-yl)sulfonylpiperazin-1-yl]methanone](/img/structure/B7497724.png)
![4-[(1H-Benzotriazol-1-yl)methyl]benzonitrile](/img/structure/B7497743.png)
![1-[(5-Cyano-2-fluorophenyl)methyl]-1-methyl-3-phenylurea](/img/structure/B7497748.png)
![(6-Methoxypyridin-3-yl)-[4-(4-methyl-1,3-thiazol-2-yl)piperazin-1-yl]methanone](/img/structure/B7497749.png)
![N-[5-(2-amino-2-oxoethyl)sulfanyl-4-methyl-1,3-thiazol-2-yl]-2-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]benzamide](/img/structure/B7497757.png)

![N-benzyl-N,3-dimethyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxamide](/img/structure/B7497780.png)
![N-[2-(azepan-1-yl)-2-oxoethyl]-N,3,4-trimethylbenzenesulfonamide](/img/structure/B7497805.png)
